molecular formula C18H17NO2 B13172831 4-{[(Furan-2-ylmethyl)amino](phenyl)methyl}phenol

4-{[(Furan-2-ylmethyl)amino](phenyl)methyl}phenol

Cat. No.: B13172831
M. Wt: 279.3 g/mol
InChI Key: HZXDNLZZANZGAF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(Furan-2-ylmethyl)aminomethyl}phenol typically involves the reaction of furan-2-carbaldehyde with aniline in the presence of a catalyst. The reaction proceeds through a condensation mechanism, forming an imine intermediate, which is subsequently reduced to yield the final product. Common reducing agents used in this process include sodium borohydride or hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

On an industrial scale, the production of 4-{(Furan-2-ylmethyl)aminomethyl}phenol can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{(Furan-2-ylmethyl)aminomethyl}phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imine intermediate can be reduced to form the final product.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: The final product, 4-{(Furan-2-ylmethyl)aminomethyl}phenol.

    Substitution: Halogenated derivatives of the furan ring.

Scientific Research Applications

4-{(Furan-2-ylmethyl)aminomethyl}phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{(Furan-2-ylmethyl)aminomethyl}phenol involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. For example, its antimicrobial activity is attributed to its ability to interfere with the synthesis of bacterial cell walls, ultimately leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • **4-[(Furan-2-ylmethyl)-amino]-phenol
  • **4-([(Furan-2-ylmethyl)-amino]-methyl)-2,6-dimethoxy-phenol

Uniqueness

4-{(Furan-2-ylmethyl)aminomethyl}phenol is unique due to its specific structure, which combines a phenol group with a furan ring via an amino linkage. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds. For example, its ability to undergo electrophilic substitution reactions on the furan ring makes it a versatile building block for the synthesis of more complex molecules.

Properties

Molecular Formula

C18H17NO2

Molecular Weight

279.3 g/mol

IUPAC Name

4-[(furan-2-ylmethylamino)-phenylmethyl]phenol

InChI

InChI=1S/C18H17NO2/c20-16-10-8-15(9-11-16)18(14-5-2-1-3-6-14)19-13-17-7-4-12-21-17/h1-12,18-20H,13H2

InChI Key

HZXDNLZZANZGAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)O)NCC3=CC=CO3

Origin of Product

United States

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